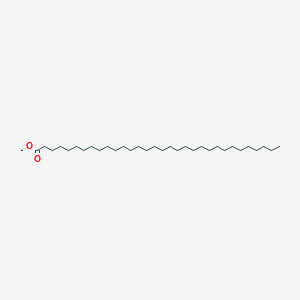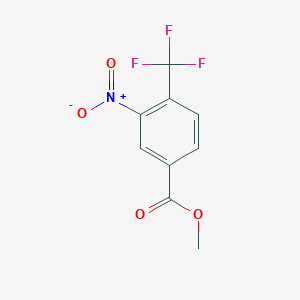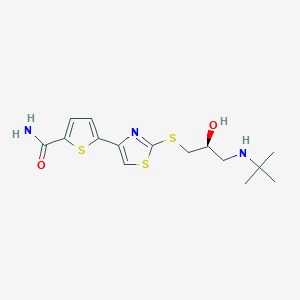
Arotinolol, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arotinolol, (S)-, is a beta-blocker drug that is commonly used to treat hypertension and angina. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-. The (S)-enantiomer is the active form of the drug, while the (R)-enantiomer is inactive. Arotinolol, (S)-, is an important drug in the field of cardiovascular medicine, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
Arotinolol, (S)-, works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure. By blocking these receptors, arotinolol, (S)-, reduces the workload on the heart and improves the oxygen supply to the heart muscle. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Arotinolol, (S)-, has several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate, blood pressure, and cardiac output, which reduces the workload on the heart. Arotinolol, (S)-, also improves the oxygen supply to the heart muscle, which reduces the risk of myocardial ischemia. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may protect the heart from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Arotinolol, (S)-, has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. In addition, arotinolol, (S)-, is relatively easy to synthesize and purify, which makes it accessible to researchers. However, arotinolol, (S)-, also has some limitations for lab experiments. It is a beta-blocker drug, which means that it may have off-target effects on other systems in the body. In addition, arotinolol, (S)-, may have different effects in different animal models, which may limit its generalizability.
Orientations Futures
There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine. One direction is to investigate the potential use of arotinolol, (S)-, in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another direction is to investigate the potential use of arotinolol, (S)-, in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics. Finally, future research could investigate the potential use of arotinolol, (S)-, in personalized medicine, where the drug is tailored to the individual patient based on their genetic and physiological characteristics.
Conclusion:
In conclusion, arotinolol, (S)-, is an important beta-blocker drug that is commonly used to treat hypertension and angina. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine, which may lead to new treatments and improved patient outcomes.
Méthodes De Synthèse
The synthesis of arotinolol, (S)-, involves several steps, including the resolution of the racemic mixture of (S)- and (R)-enantiomers and the subsequent synthesis of the (S)-enantiomer. One of the most commonly used methods for the synthesis of arotinolol, (S)-, is the resolution of the racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). The (S)-enantiomer is then isolated and purified using various techniques, such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
Arotinolol, (S)-, has been extensively studied for its potential applications in the field of cardiovascular medicine. Several scientific studies have investigated the efficacy and safety of arotinolol, (S)-, in the treatment of hypertension and angina. In addition, arotinolol, (S)-, has been investigated for its potential use in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias.
Propriétés
Numéro CAS |
139332-61-9 |
|---|---|
Formule moléculaire |
C15H21N3O2S3 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |
Clé InChI |
BHIAIPWSVYSKJS-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES canonique |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







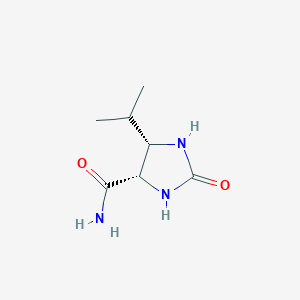
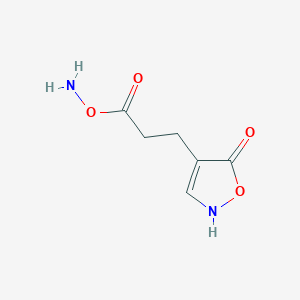


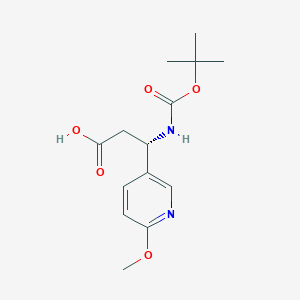
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)
